molecular formula C4H4BrNO2 B13478482 (4-Bromo-1,2-oxazol-3-yl)methanol

(4-Bromo-1,2-oxazol-3-yl)methanol

Cat. No.: B13478482
M. Wt: 177.98 g/mol
InChI Key: COBSUROSECHQBU-UHFFFAOYSA-N
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Description

(4-Bromo-1,2-oxazol-3-yl)methanol is a chemical compound with the molecular formula C4H4BrNO2. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1,2-oxazol-3-yl)methanol typically involves the bromination of oxazole derivatives. One common method is the reaction of 4-bromo-1,2-oxazole with formaldehyde under acidic conditions to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a controlled temperature to ensure the formation of the methanol derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1,2-oxazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Bromo-1,2-oxazol-3-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-1,2-oxazol-3-yl)methanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxazole ring and bromine substituent. These interactions can modulate biological pathways and result in the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: The parent compound, which lacks the bromine and methanol substituents.

    4-Bromo-1,2-oxazole: Similar structure but without the methanol group.

    1,2-Oxazol-3-ylmethanol: Lacks the bromine substituent.

Uniqueness

(4-Bromo-1,2-oxazol-3-yl)methanol is unique due to the presence of both the bromine and methanol groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for diverse chemical modifications and applications in various fields .

Properties

Molecular Formula

C4H4BrNO2

Molecular Weight

177.98 g/mol

IUPAC Name

(4-bromo-1,2-oxazol-3-yl)methanol

InChI

InChI=1S/C4H4BrNO2/c5-3-2-8-6-4(3)1-7/h2,7H,1H2

InChI Key

COBSUROSECHQBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NO1)CO)Br

Origin of Product

United States

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